molecular formula C20H20N2O3S B2430061 N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine CAS No. 862741-57-9

N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine

Cat. No.: B2430061
CAS No.: 862741-57-9
M. Wt: 368.45
InChI Key: YAYFDLROOCIMDS-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Heterocycles in Contemporary Organic Synthesis

Structural Features and Aromaticity of the Oxazole Core

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom at the 1 and 3 positions, respectively. researchgate.netchemicalbook.com The atoms within the ring (three carbons, one nitrogen, one oxygen) are sp² hybridized, resulting in a planar structure. tandfonline.comijpsonline.com This planarity allows for the delocalization of six π-electrons—one from each of the three carbons, one from the nitrogen, and two from the oxygen—across the ring, which imparts aromatic character. ijpsonline.commaterial-properties.org

However, the aromaticity of oxazole is considered modest. taylorandfrancis.com The high electronegativity of the oxygen atom leads to an uneven distribution of electron density, making the delocalization less effective compared to other aromatic heterocycles like imidazole or thiazole. tandfonline.comwikipedia.org This reduced aromaticity results in a unique reactivity profile, with the oxazole ring capable of participating in reactions characteristic of both aromatic compounds and conjugated dienes. taylorandfrancis.com

Table 1: Properties of the Parent Oxazole Ring

Property Description Reference(s)
Formula C₃H₃NO material-properties.org
Structure 5-membered planar ring with O and N at positions 1 and 3. tandfonline.comijpsonline.com
Hybridization All ring atoms are sp² hybridized. tandfonline.comijpsonline.com
Aromaticity Contains 6 π-electrons, but aromatic character is modest due to the electronegativity of oxygen. material-properties.orgtaylorandfrancis.com
Basicity Weakly basic, with a pKa of 0.8 for its conjugate acid. wikipedia.org

| Reactivity | Undergoes electrophilic substitution, primarily at the C5 position, and nucleophilic substitution at C2. Can also act as a diene in Diels-Alder reactions. | material-properties.orgtaylorandfrancis.comwikipedia.org |

Role of Oxazole Scaffolds in Molecular Design

The oxazole nucleus is a privileged scaffold in medicinal chemistry and molecular design. tandfonline.comresearchgate.net Its rigid, planar structure provides a reliable framework for orienting substituents in three-dimensional space, facilitating specific interactions with biological targets like enzymes and receptors. tandfonline.comresearchgate.net The heteroatoms in the ring can act as hydrogen bond acceptors, further enhancing binding affinity. tandfonline.com

Chemically, the oxazole ring offers up to three positions for substitution (C2, C4, and C5), allowing for the systematic modification of molecular properties and the exploration of structure-activity relationships. researchgate.netresearchgate.net This structural flexibility has enabled the development of a vast library of oxazole-containing compounds with tailored biological functions, making it an attractive starting point for drug discovery programs. museonaturalistico.itnih.gov

Overview of Tosyl-Substituted Oxazoles in Synthetic Methodologies

The incorporation of a tosyl (p-toluenesulfonyl) group onto an oxazole ring is a key strategy in synthetic chemistry. The tosyl group can function either as part of a reagent used to construct the ring itself or as a functional handle on a pre-formed oxazole to facilitate further transformations.

The Tosyl Group as a Strategic Functional Handle in Oxazole Chemistry

The tosyl group (Ts) is a versatile functional group in organic synthesis. wikipedia.org When attached to an oxygen atom to form a tosylate (tosyloxy, -OTs), it becomes an exceptionally good leaving group, comparable to halides. This is due to the ability of the sulfonyl group to stabilize the resulting negative charge through resonance.

In the context of N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine, the tosyloxy group at the C4 position renders this carbon highly electrophilic. This activation primes the molecule for nucleophilic substitution reactions, where a wide range of nucleophiles can displace the tosylate anion. This strategic placement allows the oxazole core to be coupled with other molecular fragments, serving as a linchpin in the synthesis of more complex architectures. The tosyl group can also serve as a protecting group for amines. wikipedia.org

Precedent for Tosyloxazole Reactivity and Utility

The reactivity of molecules containing a sulfonyloxy group is well-documented. nih.gov While specific studies on 4-tosyloxazoles are part of a specialized field, the general principle of their utility in synthesis is clear. A primary synthetic route to oxazoles that involves a tosyl group is the Van Leusen oxazole synthesis. nih.gov This reaction utilizes tosylmethyl isocyanide (TosMIC) to react with an aldehyde, forming a 5-substituted oxazole. ijpsonline.comnih.gov In this process, the tosyl group facilitates the necessary cyclization and ultimately acts as a leaving group. nih.govresearchgate.net

The presence of a tosyloxy group on a pre-formed oxazole ring, as in the title compound, suggests a different synthetic purpose. It serves as a powerful activating group for substitution at the C4 position. This enables transformations that would otherwise be difficult on an unactivated oxazole ring, highlighting its utility in the late-stage functionalization of complex molecules.

Table 2: Synthetic Roles of the Tosyl Group in Oxazole Chemistry

Role Description Key Reagent/Intermediate Common Reaction Reference(s)
Ring Formation Acts as a key component of the reagent that builds the oxazole ring. The tosyl group is eliminated during the final aromatization step. Tosylmethyl isocyanide (TosMIC) Van Leusen Oxazole Synthesis nih.govresearchgate.net
Activating Group As a tosyloxy (-OTs) substituent, it functions as an excellent leaving group, activating the attached carbon for nucleophilic attack. 4-Tosyloxazole Nucleophilic Aromatic Substitution (SNAr) wikipedia.orgnih.gov

| Protecting Group | Can be used to protect amine functionalities during multi-step syntheses. | N-Tosyl amine | Protection/Deprotection Sequences | wikipedia.orgnih.gov |

Contextualizing N-Allyl Amine Motifs in Organic Transformations

Enantioenriched allylic amines are crucial structural motifs found in numerous bioactive molecules and serve as highly versatile intermediates in organic synthesis. acs.org The N-allyl group is not merely a passive component; its carbon-carbon double bond is a site of rich chemical reactivity.

The N-allyl motif can participate in a wide array of transformations, including:

Isomerization: The double bond can be isomerized to form the corresponding enamide, a valuable functional group in its own right. nih.govresearchgate.net

Rearrangements: N-allyl ynamides, for example, can undergo aza-Claisen rearrangements. nih.gov

Cycloadditions: The alkene can participate in various cycloaddition reactions to form new ring systems.

Metal-Catalyzed Couplings: The allyl group is a common substrate in transition metal-catalyzed reactions, such as allylic amination. organic-chemistry.org

In the structure of this compound, the N-allyl group is positioned adjacent to the highly functionalized oxazole core. This proximity suggests potential for intramolecular reactions, where the allyl group could interact with other parts of the molecule, leading to the rapid construction of complex, polycyclic structures. The combination of the reactive N-allyl group with the electrophilic C4 position offers a platform for developing novel tandem or cascade reactions.

Allylic Amine Reactivity and Synthetic Versatility

The allylic amine is a pivotal functional group in this compound, bestowing upon it a wide range of synthetic possibilities. Allylic amines are valuable precursors in the synthesis of a variety of nitrogen-containing compounds. Their versatility stems from the ability of both the nitrogen atom and the adjacent double bond to participate in a diverse array of chemical transformations.

One of the most prominent reactions involving allylic amines is palladium-catalyzed allylic amination. This reaction has been developed into a powerful tool for the formation of C-N bonds with a high degree of control over regioselectivity and stereoselectivity. nih.govresearchgate.netacs.org The palladium catalyst facilitates the substitution of a leaving group at the allylic position with an amine nucleophile. In the context of this compound, intramolecular cyclization reactions could be envisioned, potentially leading to the formation of novel heterocyclic systems.

Furthermore, the double bond in the allyl group is susceptible to a variety of addition reactions. For instance, hydroamination, where an amine adds across the double bond, can lead to the formation of 1,2- or 1,3-diamines, which are important building blocks in medicinal chemistry. The reactivity of the allylic amine can be finely tuned by the choice of catalyst and reaction conditions, allowing for the selective synthesis of desired products. organic-chemistry.org

The synthetic utility of allylic amines is further expanded by their participation in multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a complex product, offer an efficient and atom-economical approach to molecular diversity. Nickel-catalyzed multicomponent coupling reactions of alkenes, aldehydes, and amides have been reported to produce a wide range of structurally diverse allylic amines. pharmacy180.com

Reaction TypeReagents/CatalystPotential Product from Allylic Amine Moiety
Palladium-Catalyzed AminationPd(0) catalyst, Nucleophilic AmineSubstituted Allylic Amines
HydroaminationMetal Catalyst (e.g., Rh, Ir), Amine1,2- or 1,3-Diamines
EpoxidationPeroxy Acids (e.g., m-CPBA)Epoxyamines
DihydroxylationOsO4, NMOAminodiols

Stereochemical Aspects of Allylic Transformations

The stereochemistry of reactions involving the allylic amine moiety is a critical aspect of its synthetic utility. The development of stereoselective methods for the synthesis and transformation of chiral allylic amines is a major focus of modern organic chemistry. acs.orgnih.gov The ability to control the three-dimensional arrangement of atoms is paramount in the synthesis of biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect.

Palladium-catalyzed asymmetric allylic amination is a well-established method for the enantioselective synthesis of chiral allylic amines. nih.govacs.org The stereochemical outcome of these reactions is often determined by the chiral ligand coordinated to the palladium catalyst. A wide variety of chiral ligands have been developed to achieve high levels of enantioselectivity in these transformations. The mechanism of these reactions typically involves the formation of a π-allyl palladium intermediate, and the subsequent nucleophilic attack of the amine can occur from either face of the π-allyl system, leading to the formation of one enantiomer over the other. nih.gov

Furthermore, the isomerization of chiral allylic amines can be a stereospecific process, allowing for the transfer of chirality from one stereocenter to another. acs.orgnih.gov Organocatalytic methods have been developed for the stereospecific isomerization of chiral allylic amines, leading to the formation of enantioenriched enamines, which can then be further transformed into other chiral molecules. acs.orgnih.gov

The stereochemical outcome of allylic transformations can be influenced by a variety of factors, including the nature of the catalyst, the solvent, and the substrate itself. Careful optimization of these parameters is often necessary to achieve the desired level of stereocontrol.

TransformationCatalyst/ReagentStereochemical Outcome
Asymmetric Allylic AminationPd(0) with Chiral LigandEnantioenriched Allylic Amines
Stereospecific IsomerizationOrganocatalyst (e.g., Brønsted Acid)Chirality Transfer to a New Stereocenter
Diastereoselective ReductionReducing Agent (e.g., DIBAL-H)Diastereomerically Enriched Products

Research Landscape of this compound and Related Structural Analogues

Identification of Key Structural Subunits: Oxazole, Allyl, Tosyl, o-Tolyl, and Amine

Oxazole: The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. Substituted oxazoles are found in a variety of natural products and pharmacologically active compounds. The synthesis of polysubstituted oxazoles is an active area of research, with numerous methods developed for their construction. acs.orgresearchgate.netacs.orgnih.gov The oxazole ring in the target molecule is highly substituted, which can influence its electronic properties and reactivity.

Allyl Group: As discussed previously, the allyl group is a versatile functional handle that can participate in a wide range of reactions, including transition metal-catalyzed transformations and various addition reactions.

Tosyl Group: The tosyl (p-toluenesulfonyl) group is an excellent leaving group in nucleophilic substitution reactions. wikipedia.org The tosylate ester at the 4-position of the oxazole ring is expected to be a reactive site for nucleophilic attack.

o-Tolyl Group: The o-tolyl group is a methyl-substituted phenyl ring attached at the 2-position of the oxazole. The ortho-methyl group can exert steric effects, influencing the conformation of the molecule and potentially hindering reactions at the adjacent oxazole ring. nih.gov

Amine: The secondary amine links the allyl group to the 5-position of the oxazole ring. The nitrogen atom's lone pair of electrons can participate in conjugation with the oxazole ring and can also act as a nucleophile or a base.

Comparative Analysis with Positional Isomers (e.g., p-Tolyl Analogues) in Research

The position of the methyl group on the tolyl substituent can have a significant impact on the properties and reactivity of the molecule. A comparative analysis of the o-tolyl isomer with its p-tolyl counterpart can provide insights into these effects.

The primary difference between the ortho and para isomers lies in the steric hindrance exerted by the methyl group. In the o-tolyl isomer, the methyl group is positioned adjacent to the point of attachment to the oxazole ring. This proximity can lead to steric crowding, which may influence the planarity of the molecule and restrict rotation around the C-C bond connecting the tolyl and oxazole rings. nih.gov This steric hindrance could also affect the rate and outcome of reactions involving the oxazole ring or the adjacent functional groups.

In contrast, the p-tolyl isomer has the methyl group located at the para position, far from the point of attachment. Consequently, steric effects are minimized in the p-tolyl analogue.

From an electronic standpoint, the methyl group is weakly electron-donating through an inductive effect. rsc.org In the p-tolyl isomer, this electronic effect can be transmitted through the aromatic system to the oxazole ring. In the o-tolyl isomer, the electronic effect is also present, but it may be convoluted with steric effects. The interplay of these steric and electronic effects can lead to differences in the reactivity and spectroscopic properties of the two isomers. For instance, the rate of a reaction at the oxazole ring might be slower for the o-tolyl isomer due to steric hindrance, while the electronic properties of the oxazole ring might be subtly different between the two isomers.

FeatureThis compoundN-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine
Steric Hindrance High, due to the ortho-methyl group.Low, methyl group is distant.
Potential Reactivity May exhibit lower reactivity at the oxazole ring due to steric shielding.Expected to have higher reactivity at the oxazole ring.
Conformational Flexibility Rotation around the aryl-oxazole bond may be restricted.Freer rotation around the aryl-oxazole bond.
Electronic Effect Inductive electron-donating effect of the methyl group.Inductive and potential hyperconjugative electron-donating effects transmitted through the pi-system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-4-13-21-19-20(26(23,24)16-11-9-14(2)10-12-16)22-18(25-19)17-8-6-5-7-15(17)3/h4-12,21H,1,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYFDLROOCIMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Pathways and Mechanistic Investigations of N Allyl 2 O Tolyl 4 Tosyloxazol 5 Amine

Reactivity Governed by the Tosyl Leaving Group at C-4

The p-toluenesulfonyl (tosyl) group attached to the C-4 position of the oxazole (B20620) ring is a superb leaving group, a consequence of the stability of the corresponding tosylate anion, which is resonance-stabilized. This characteristic renders the C-4 carbon electrophilic and susceptible to a variety of chemical transformations.

Nucleophilic Substitution Reactions Involving the Tosyl Group

The primary reaction pathway involving the tosyl group is nucleophilic substitution, where various nucleophiles can displace the tosylate. This allows for the introduction of a wide range of functional groups at the C-4 position of the oxazole core. The general mechanism proceeds via the attack of a nucleophile on the electron-deficient C-4 carbon, leading to the cleavage of the C-OTs bond.

Detailed research on analogous 4-tosyloxazoles has shown that this position is amenable to substitution by a diverse array of nucleophiles. These reactions are fundamental for the structural diversification of the oxazole scaffold.

Table 1: Examples of Nucleophilic Substitution at C-4

Nucleophile (Nu⁻) Reagent Example Product Structure (at C-4)
Hydroxide NaOH -OH
Alkoxide NaOR -OR
Cyanide KCN -CN
Azide NaN₃ -N₃
Halides NaX (X=Cl, Br, I) -X

Reductive Desulfonylation Reactions of 4-Tosyloxazoles

Reductive desulfonylation is a key transformation for removing the sulfonyl group and replacing it with a hydrogen atom. This process effectively de-functionalizes the C-4 position after the tosyl group has served its synthetic purpose. These reactions typically involve powerful reducing agents that can cleave the strong carbon-sulfur bond. wikipedia.org

The mechanisms for reductive desulfonylation often involve single-electron transfer (SET) from an active metal or metal salt. wikipedia.orgresearchgate.net Reagents such as sodium amalgam, aluminum amalgam, or samarium(II) iodide are commonly employed. wikipedia.org The reaction proceeds by forming a radical anion intermediate, which then fragments to release the tosylate anion and a carbon-centered radical. This radical is subsequently quenched by a hydrogen atom source to yield the final desulfonylated product.

Table 2: Reagents for Reductive Desulfonylation

Reagent Typical Conditions Mechanistic Feature
Sodium Amalgam (Na/Hg) Methanol, Na₂HPO₄ Single-electron transfer
Samarium(II) Iodide (SmI₂) THF, HMPA Potent single-electron donor
Aluminum Amalgam (Al/Hg) Aqueous THF Heterogeneous electron transfer

Selective Functional Group Transformations

The tosyl group at C-4 not only acts as a leaving group in substitution reactions but also enables other selective transformations. For instance, its presence can influence the reactivity of other parts of the molecule or be exploited in metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the tosyl group can activate the oxazole ring for certain types of reactions.

A notable application is in palladium-catalyzed reactions, such as the intramolecular Buchwald–Hartwig amination. In this context, the N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine framework can be utilized in the synthesis of more complex heterocyclic systems like benzodiazepines. smolecule.com The reaction involves the formation of a carbon-nitrogen bond, a transformation critical in medicinal chemistry. smolecule.com

Transformations Involving the N-Allyl Moiety

The N-allyl group is another center of reactivity within the molecule, known for participating in a variety of transformations, most notably rearrangement reactions. These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation and for increasing molecular complexity in a controlled manner. ontosight.airsc.org

Rearrangement Reactions of Allylic Systems

Allylic rearrangements involve the transposition of a functional group within an allylic system, which is accompanied by a shift of the double bond. wikipedia.org These reactions are of significant synthetic utility and can proceed through various mechanisms, including pericyclic pathways. ontosight.ainumberanalytics.com

One of the most important reactions involving the N-allyl moiety is the masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement, a class of pericyclic reactions that proceed through a concerted, cyclic six-membered transition state. rsc.orgnih.gov For N-allyl amine derivatives, this transformation is known as the aza-Claisen rearrangement. tcichemicals.commdpi.com

In the context of this compound, the aza-Claisen rearrangement would involve the N-allyl group and the C-5 and C-4 positions of the oxazole ring. The reaction typically requires thermal conditions to overcome the activation energy barrier. tcichemicals.com However, the use of Lewis acids as catalysts can significantly lower the reaction temperature. tcichemicals.com The rearrangement results in the migration of the allyl group from the nitrogen atom to the C-4 carbon, with concomitant cleavage of the C4-O bond (involving the tosyl group) and the N-C5 bond, leading to a significant structural reorganization. This type of cascade reaction, initiated by an aza-Claisen rearrangement, has been observed in related N-allyl systems and can lead to the formation of complex carbocyclic frameworks. nih.gov

The stereochemical outcome of the aza-Claisen rearrangement is highly predictable due to its concerted nature and the well-defined chair-like transition state, making it a valuable tool in stereoselective synthesis. tcichemicals.com Studies on analogous systems, such as N-allyl-dihydrooxazole-carboxamides, have demonstrated that related rearrangements can be induced by strong bases to construct congested aza-quaternary carbon centers with high stereoselectivity. mdpi.comresearchgate.net

Table 3: Conditions for Aza-Claisen Rearrangements

Condition Catalyst/Reagent Temperature Key Feature
Thermal None High (e.g., >150 °C) Classic conditions, requires high energy
Lewis Acid Catalyzed TiCl₄, AlCl₃, etc. Lower (e.g., -78 °C to RT) Accelerates rearrangement, allows milder conditions tcichemicals.com
Anionic Rearrangements and Aza-Quaternary Carbon Center Formation

The generation of an aza-quaternary carbon center from N-allyl precursors is a significant transformation in organic synthesis. For structurally related N-allyl compounds, such as certain dihydrooxazole carboxamides, treatment with a strong base like lithium hexamethyldisilazide (LiHMDS) can induce an unexpected rearrangement. researchgate.netmdpi.comnih.gov This process typically involves the 1,3-migration of the N-allyl group, leading to the formation of a congested aza-quaternary carbon. researchgate.netmdpi.comnih.gov

In the context of this compound, a similar anionic rearrangement could be envisioned. Deprotonation at a suitable position, potentially facilitated by the electron-withdrawing nature of the adjacent groups, could initiate a rearrangement cascade. The allyl group would migrate, resulting in a new stereocenter at the nitrogen-bearing carbon. Studies on related systems have shown these reactions to be highly stereoselective, affording products in moderate to high yields. researchgate.netmdpi.com A plausible mechanism would involve the formation of an anionic intermediate, followed by a concerted or stepwise reorganization to yield the thermodynamically more stable product featuring the aza-quaternary center. researchgate.net

Migration Pathways of Allyl Groups in Oxazole Contexts

The migration of allyl groups is a well-established class of reactions, often proceeding through sigmatropic rearrangements. In related heterocyclic systems, the migration of an N-allyl group to an adjacent carbon atom to form a C-allyl product is a known transformation. researchgate.net For this compound, such a migration would likely proceed via a nih.govnih.gov-sigmatropic rearrangement, a pathway analogous to the aza-Claisen rearrangement.

This transformation would require the formation of a suitable enolate or enamine-like intermediate within the oxazole ring system. The tosyl group at the C4 position, being an excellent leaving group, could influence the stability and reactivity of such intermediates, potentially opening pathways to different products. The reaction conditions, particularly the choice of base and solvent, would be critical in directing the course of the rearrangement and determining the final product distribution.

Reactivity of the Allylic Double Bond (C=C)

The allylic C=C double bond in this compound is a versatile functional group capable of participating in a variety of chemical transformations.

The electron-rich nature of the allylic double bond makes it a suitable candidate for cycloaddition reactions. A notable example is the [4+2] cycloaddition with singlet oxygen, an ene reaction, which would lead to the formation of an allylic hydroperoxide. This transformation is a powerful method for introducing oxygen functionality into the molecule. Other cycloaddition reactions, such as the inverse-electron-demand Diels-Alder reaction with electron-deficient dienes like 1,2,4,5-tetrazines, could also be possible, leading to the formation of new heterocyclic structures. nih.gov

Olefin metathesis is a powerful C-C bond-forming reaction catalyzed by metal alkylidene complexes, typically involving ruthenium or molybdenum. nih.govbeilstein-journals.org The terminal allyl group of this compound could participate in several types of metathesis reactions:

Ring-Closing Metathesis (RCM): If another alkene moiety is present in the molecule, RCM can be used to form a new cyclic structure.

Cross-Metathesis (CM): Reaction with another olefin in the presence of a suitable catalyst allows for the exchange of alkylidene groups, creating a new, more complex alkene. beilstein-journals.orgraineslab.com This is a highly versatile method for molecular elaboration.

Enyne Metathesis: If an alkyne is present, enyne metathesis can lead to the formation of 1,3-dienes. nih.gov

The success of olefin metathesis can sometimes be hindered by the coordination of heteroatoms, such as the nitrogen in the oxazole ring, to the metal catalyst, which can lead to catalyst deactivation. beilstein-journals.org However, the development of more robust, functional-group-tolerant catalysts has significantly broadened the scope of these reactions. raineslab.comresearchgate.net

Below is a table summarizing potential olefin metathesis reactions for the title compound.

Metathesis TypeReactant PartnerPotential ProductCatalyst Example
Cross-MetathesisStyreneCinnamyl-substituted oxazoleGrubbs II Catalyst
Cross-MetathesisAcrylonitrileFunctionalized olefin with nitrile groupHoveyda-Grubbs II Catalyst
Self-MetathesisItselfDimerized product and ethyleneGrubbs I Catalyst

Oxazole Ring Transformations and Stability

The oxazole ring, while aromatic, can undergo various transformations under specific conditions, particularly influenced by the substituents it bears.

The presence of the tosyloxy group at the C4 position of this compound makes it susceptible to base-mediated rearrangements. The tosylate is a good leaving group, and its departure can be facilitated by a base. Depending on the reaction conditions and the nature of the base, this could lead to several outcomes:

Ring-Opening: A strong base could induce elimination of the tosyl group and subsequent ring-opening of the oxazole core to form a reactive intermediate like an acylamino nitrile derivative.

Rearrangement to Imidazoles: The Cornforth rearrangement is a classic thermal rearrangement of 4-acyloxazoles to yield isomeric oxazoles. While not a base-mediated process, related base-catalyzed rearrangements of functionalized oxazoles can lead to the formation of other five-membered heterocycles, such as imidazoles, through a ring-opening/ring-closing cascade.

Substitution: A nucleophilic base could potentially displace the tosyloxy group via an aromatic nucleophilic substitution mechanism, although this is generally difficult on electron-rich oxazole rings unless significantly activated.

The interplay between the N-allyl group and the C4-tosyloxy substituent under basic conditions presents a rich landscape for potential chemical transformations, warranting further experimental investigation.

Ring Opening Reactions of Oxazoles and Subsequent Cyclizations

The oxazole ring, while aromatic, is susceptible to ring-opening reactions under certain conditions, a reactivity that can be harnessed for the synthesis of other heterocyclic systems. In this compound, the presence of the electron-withdrawing tosyl group at the C4 position and the amino group at C5 significantly influences the stability of the ring.

Ring-opening of oxazoles can be initiated by nucleophilic attack, often at the C2 or C5 position, or by thermal and photochemical processes. wikipedia.org For 5-aminooxazoles, acidic or basic hydrolysis can lead to cleavage of the heterocyclic core. The N-allyl group can participate in these subsequent transformations. For instance, after the initial ring opening, the proximate allyl and amine functionalities can engage in intramolecular cyclization reactions, leading to the formation of new ring systems such as pyridines or other nitrogen-containing heterocycles. wikipedia.orgpharmaguideline.com

The general mechanism for acid-catalyzed hydrolysis involves protonation of the ring nitrogen, followed by nucleophilic attack of water. The resulting intermediate can then fragment to yield open-chain products. These intermediates, containing both an amine and a reactive carbonyl or equivalent functionality, are primed for subsequent intramolecular reactions.

Table 1: Plausible Products from Ring-Opening and Subsequent Cyclization of this compound

Reactant Conditions Intermediate Potential Product(s)
This compound Acidic Hydrolysis (e.g., HCl/H₂O) α-Amino ketone derivative Substituted Pyridine (B92270)
This compound Base-catalyzed Hydrolysis (e.g., NaOH/H₂O) N-acyl amino acid derivative Open-chain amide
This compound Thermal Rearrangement Isonitrile intermediate Rearranged oxazole or other heterocycle

Oxidative Stability and Pathways of Oxazole Degradation

The oxidative stability of this compound is influenced by both the oxazole ring itself and the appended functional groups, particularly the N-allyl group. While the oxazole ring is relatively stable to some oxidizing agents, it can undergo degradation under more forceful conditions. pharmaguideline.com

The allyl group is a known site of oxidative vulnerability. Reagents such as potassium permanganate (B83412) or osmium tetroxide can oxidize the double bond to a diol or lead to oxidative cleavage. Epoxidation of the allyl double bond can also occur with peroxy acids like m-CPBA.

The oxazole ring itself can be subject to oxidation, particularly at the C2 position, which is electron-deficient. nih.gov However, the presence of the o-tolyl group at C2 may offer some steric protection. Ring oxidation can lead to the formation of 2-oxazolones or ring-cleavage products. nih.gov The degradation pathway is highly dependent on the oxidant used and the reaction conditions. For instance, strong oxidation can lead to the fragmentation of the entire molecule.

Intermolecular and Intramolecular Reaction Dynamics of this compound

The presence of the N-allyl group introduces a dynamic element to the reactivity of this compound, enabling a range of intermolecular and intramolecular reactions.

Tandem Reaction Sequences

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, are a powerful tool in organic synthesis. The structure of this compound is well-suited for such sequences. The N-allyl group can act as a nucleophile or an electrophile after appropriate activation, and it can also participate in pericyclic reactions.

A potential tandem sequence could be initiated by the reaction of the allyl group. For example, a Heck reaction or other palladium-catalyzed couplings could occur at the terminal carbon of the allyl group. The resulting intermediate could then undergo an intramolecular cyclization involving the amine or the oxazole ring. Research on related N-allyl-substituted heterocycles has demonstrated the feasibility of such tandem cyclization pathways to construct complex polycyclic systems. acs.orgfigshare.comresearchgate.net Another possibility involves an initial intramolecular reaction, such as an ene reaction, followed by an intermolecular trapping of the resulting intermediate.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound is a delicate balance of steric and electronic effects exerted by its substituents.

Electronic Factors:

Tosyl Group: The p-toluenesulfonyl (tosyl) group at the C4 position is a strong electron-withdrawing group. This has several consequences: it increases the acidity of the proton at C5 (if present), influences the nucleophilicity of the adjacent C5-amine, and modifies the electron density of the oxazole ring, making it more susceptible to nucleophilic attack. numberanalytics.com

o-Tolyl Group: The o-tolyl group at the C2 position is generally considered to be electron-donating through inductive and hyperconjugation effects. This can influence the reactivity of the C2 position, potentially making it less susceptible to nucleophilic attack compared to an unsubstituted C2.

N-Allyl Group: The allyl group can act as an electron-withdrawing group via induction due to the sp2 hybridized carbons, but it can also donate electron density through resonance in certain intermediates. Its primary electronic role is often observed in its participation in addition and cycloaddition reactions.

Steric Factors:

o-Tolyl Group: The ortho-methyl group on the phenyl ring at the C2 position introduces significant steric hindrance around this part of the molecule. This steric bulk can direct incoming reagents to other, less hindered positions and can influence the conformational preferences of the molecule, thereby affecting the feasibility of certain intramolecular reactions.

Tosyl Group: The tosyl group is also sterically demanding and can influence the approach of reagents to the C4 and C5 positions of the oxazole ring.

Table 2: Summary of Steric and Electronic Influences on Reactivity

Substituent Position Electronic Effect Steric Effect Impact on Reactivity
o-Tolyl C2 Electron-donating High Hinders attack at C2; influences ring conformation
Tosyl C4 Electron-withdrawing Moderate Activates ring towards nucleophilic attack; influences acidity of adjacent protons
N-Allyl C5-Amine Weakly withdrawing (inductive) Moderate Provides a reactive site for addition, cyclization, and tandem reactions

Spectroscopic and Advanced Structural Elucidation of N Allyl 2 O Tolyl 4 Tosyloxazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. mdpi.com By analyzing various NMR parameters, a complete and unambiguous assignment of the structure can be achieved.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. For N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine, the spectrum can be divided into distinct regions corresponding to the allyl, o-tolyl, and tosyl moieties, as well as the amine proton.

The allyl group would present a characteristic set of signals: a multiplet for the vinyl proton (-CH=), and two multiplets for the terminal vinyl protons (=CH₂). The adjacent methylene (B1212753) protons (-CH₂-N) would likely appear as a doublet of doublets, coupling to both the amine proton and the vinyl proton.

The o-tolyl group would show a singlet for the methyl protons (o-CH₃) and a series of multiplets in the aromatic region for the four distinct aromatic protons. Similarly, the tosyl group would exhibit a singlet for its methyl protons (p-CH₃) and two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The amine proton (N-H) is expected to appear as a broad singlet or a triplet, depending on the solvent and temperature, due to coupling with the adjacent methylene protons of the allyl group.

The relative number of protons for each signal is confirmed by integration, which should correspond to the number of protons in each group (e.g., 3H for methyl groups, 2H for methylene groups, etc.).

Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Integration Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Amine (N-H)5.5 - 6.5Broad singlet / Triplet1H
Aromatic (o-tolyl & tosyl)7.0 - 8.0Multiplets8H
Vinyl (-CH=)5.8 - 6.0Multiplet1H
Vinyl (=CH₂)5.1 - 5.3Multiplets2H
Allyl Methylene (-CH₂-N)3.9 - 4.2Multiplet / Doublet of Doublets2H
Tosyl Methyl (-CH₃)2.4 - 2.5Singlet3H
o-Tolyl Methyl (-CH₃)2.2 - 2.3Singlet3H

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their hybridization state (sp³, sp², sp) and chemical environment. The spectrum for this compound is expected to show distinct signals for the carbons of the oxazole (B20620) ring, the aromatic rings, the allyl group, and the methyl groups.

The carbons of the oxazole ring (C2, C4, C5) are expected to resonate at characteristic downfield shifts. scispace.com The aromatic regions will contain signals for the carbons of the o-tolyl and tosyl groups. The presence of substituents (methyl, sulfonyl, and the oxazole ring itself) leads to a predictable differentiation of these aromatic carbon signals. The allyl group will display three signals: two for the sp² hybridized vinyl carbons and one for the sp³ hybridized methylene carbon. Finally, the two methyl carbons from the tolyl and tosyl groups will appear as distinct signals in the upfield region of the spectrum. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) and Carbon Type Predicted values are based on typical chemical shifts for similar functional groups and heterocycles. scispace.comchemicalbook.com

Assignment Predicted Chemical Shift (δ, ppm) Carbon Type
Oxazole C2160 - 165C=N
Oxazole C4145 - 155C-O-Tosyl
Oxazole C5130 - 140C-N
Aromatic (o-tolyl & tosyl)120 - 145Aromatic C
Vinyl (-CH=)130 - 135sp² C-H
Vinyl (=CH₂)115 - 120sp² C-H₂
Allyl Methylene (-CH₂-N)45 - 50sp³ C-H₂
Tosyl Methyl (-CH₃)~21sp³ C-H₃
o-Tolyl Methyl (-CH₃)~17sp³ C-H₃

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations. mdpi.comipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to confirm the spin systems of the allyl group (connecting the -CH₂-, -CH=, and =CH₂ protons) and the aromatic protons within the o-tolyl and tosyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides a definitive link between the ¹H and ¹³C assignments, for example, confirming which carbon signal corresponds to the tolyl methyl protons. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule. Key expected correlations would include:

From the allyl -CH₂- protons to the C5 of the oxazole ring, confirming the N-allyl connection point.

From the o-tolyl aromatic protons to C2 of the oxazole ring, confirming the position of the tolyl substituent.

From the tosyl aromatic protons to the C4 of the oxazole ring via the sulfonyl-oxygen bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps correlations between protons that are close in space, irrespective of their bond connectivity. mdpi.com A key use would be to confirm the ortho position of the methyl group on the tolyl ring by observing a NOE correlation between the tolyl methyl protons and the adjacent aromatic proton (H-6'). mdpi.com It could also show spatial proximity between the amine proton and the allyl methylene protons.

Quantitative NMR (qNMR) is a precise method for determining the purity of a compound without requiring an identical reference standard of that substance. bwise.krbohrium.com The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. bwise.kr

The purity of a synthesized batch of this compound can be determined by ¹H qNMR. The process involves accurately weighing a sample of the compound and a high-purity internal standard (with a known structure and purity) into an NMR tube and dissolving them in a deuterated solvent. acs.orgnih.gov By comparing the integrals of specific, well-resolved signals from the analyte and the internal standard, the absolute purity of the analyte can be calculated. nih.gov For this analysis, signals that are singlets and in a clear region of the spectrum, such as the methyl signals of the tolyl or tosyl groups, are ideal. Critical experimental parameters, such as ensuring a sufficient relaxation delay (at least 5 times the longest T1 relaxation time), must be carefully controlled to ensure accuracy. bwise.kr Furthermore, qNMR can be employed to monitor the progress of the synthesis reaction by analyzing aliquots from the reaction mixture over time, quantifying the consumption of reactants and the formation of the product.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine.

C=C (Allyl) Stretching: A weak to moderate band around 1640-1680 cm⁻¹ would indicate the carbon-carbon double bond stretch of the allyl group.

C=N (Oxazole) Stretching: The carbon-nitrogen double bond within the oxazole ring is expected to produce a medium to strong absorption band in the 1600-1650 cm⁻¹ region. researchgate.net

S=O (Tosyl) Stretching: The sulfonyl group of the tosyl moiety is characterized by two very strong absorption bands: one for the asymmetric stretch (typically 1350-1380 cm⁻¹) and one for the symmetric stretch (typically 1160-1190 cm⁻¹). These intense bands are highly indicative of the tosyl group's presence.

Other notable bands would include C-H stretching for aromatic and aliphatic protons (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively) and C-O stretching bands.

Table 3: Predicted Characteristic IR Absorption Frequencies

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Intensity
N-H StretchSecondary Amine3300 - 3500Medium
C-H Stretch (Aromatic)Tolyl, Tosyl Rings3000 - 3100Medium-Weak
C-H Stretch (Aliphatic)Allyl, Methyl2850 - 3000Medium-Weak
C=C StretchAllyl1640 - 1680Weak-Medium
C=N StretchOxazole Ring1600 - 1650Medium-Strong
S=O Asymmetric StretchTosyl1350 - 1380Strong
S=O Symmetric StretchTosyl1160 - 1190Strong

Analysis of Aromatic and Aliphatic C-H Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the types of chemical bonds in a molecule by measuring the absorption of infrared radiation. The analysis of the C-H stretching and bending vibrations in this compound would reveal distinct peaks corresponding to the aromatic and aliphatic components of the molecule.

Aromatic C-H Vibrations: The molecule contains two substituted benzene rings: the o-tolyl group and the p-tolyl group of the tosyl moiety.

C-H Stretching: Aromatic C-H stretching vibrations typically occur in the region of 3100-3000 cm⁻¹. libretexts.org For this compound, a series of sharp, medium-to-weak intensity bands would be expected in this region, corresponding to the C-H bonds on both the o-tolyl and the tosyl rings.

C-H Bending (Out-of-Plane): The substitution pattern on the aromatic rings gives rise to characteristic out-of-plane bending vibrations in the 900-675 cm⁻¹ region. The o-disubstituted tolyl ring and the p-disubstituted tosyl ring would produce strong absorption bands that are diagnostic of their substitution patterns.

Aliphatic C-H Vibrations: The aliphatic C-H bonds are found in the allyl group and the methyl groups of the tolyl and tosyl moieties.

Allyl Group C-H Stretches: The allyl group features both sp² and sp³ hybridized carbons. The C-H bonds of the terminal vinyl group (=CH₂) would show stretching absorptions slightly above 3000 cm⁻¹, similar to aromatic C-H stretches. libretexts.org The C-H bonds of the methylene (-CH₂-) group would exhibit symmetric and asymmetric stretches in the 2950-2850 cm⁻¹ range. researchgate.net

Methyl Group C-H Stretches: The methyl groups on the o-tolyl and tosyl rings would also show characteristic symmetric and asymmetric stretching vibrations within the 2975-2870 cm⁻¹ region.

A summary of the expected IR absorption regions for the C-H vibrations is presented in the table below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic Rings (o-tolyl, tosyl)C-H Stretch3100-3000
Aromatic Rings (o-tolyl, tosyl)C-H Bend (Out-of-Plane)900-675
Allyl Group (=CH₂)C-H Stretch~3080-3010
Allyl & Methyl Groups (-CH₂, -CH₃)C-H Stretch2975-2850

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound. For this compound, with the chemical formula C₂₀H₂₀N₂O₃S, the expected exact mass can be calculated. smolecule.com

HRMS analysis would confirm the elemental composition by matching the experimentally measured m/z value of the molecular ion [M]⁺ or a protonated species [M+H]⁺ to the theoretical value. This technique is crucial for unequivocally identifying the compound and distinguishing it from isomers. mdpi.com

ParameterValue
Molecular FormulaC₂₀H₂₀N₂O₃S
Molecular Weight (Nominal)368 g/mol
Exact Mass (Calculated)368.1246 u

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions provide detailed structural information. For this compound, several predictable fragmentation pathways exist based on the strengths of the chemical bonds and the stability of the resulting fragments.

Key fragmentation pathways would likely include:

Loss of the Tosyl Group: The bond between the oxazole ring and the tosyl group is susceptible to cleavage, leading to the loss of a tosyl radical (•SO₂C₇H₇) or a neutral p-toluenesulfonic acid molecule, resulting in a significant fragment ion.

Cleavage of the N-allyl Bond: The allyl group can be lost as a radical (•C₃H₅), leading to a fragment ion at m/z [M - 41]. This is a common fragmentation pathway for allylic compounds. miamioh.edu

Fragmentation of the Oxazole Ring: The oxazole ring itself can undergo cleavage, a characteristic fragmentation pattern for this heterocyclic system. clockss.org

Loss of the o-tolyl Group: Cleavage of the bond connecting the o-tolyl group to the oxazole ring would result in the loss of a tolyl radical (•C₇H₇).

The relative abundance of these and other fragment ions in the MS/MS spectrum would provide a detailed fingerprint of the molecule's structure. Ortho-effects, where the ortho-methyl group influences the fragmentation pathway differently than a meta or para substituent, could potentially be observed. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information on the molecular conformation, bond lengths, and bond angles of this compound.

A single-crystal X-ray diffraction analysis would reveal the molecule's preferred conformation in the solid state. mdpi.com Key features would include:

Torsional Angles: The analysis would determine the rotational angles between the planes of the o-tolyl ring, the oxazole ring, and the tosyl ring. The steric hindrance from the ortho-methyl group on the tolyl ring would likely cause it to be significantly twisted out of the plane of the oxazole ring.

Intermolecular Interactions: The arrangement of molecules in the crystal lattice is governed by intermolecular forces. The N-H group of the amine linker is capable of acting as a hydrogen bond donor. It is probable that the crystal packing would feature intermolecular hydrogen bonds, potentially to the oxygen atoms of the sulfonyl group (O=S=O) or the nitrogen atom of an adjacent oxazole ring. uci.edu Pi-stacking interactions between the aromatic rings of neighboring molecules may also be observed.

The crystallographic data would provide precise measurements of all bond lengths, bond angles, and torsional angles within the molecule. mdpi.com This data would be invaluable for understanding the electronic and steric properties of the compound.

The table below lists some of the key structural parameters that would be determined by X-ray crystallography, with expected values based on similar reported structures.

Parameter TypeBonds/Angles of InterestExpected Observations
Bond Lengths (Å) C-S and S=O in the tosyl groupConsistent with standard sulfonyl group geometry.
C-N and C=N in the oxazole ringReflective of the aromatic character of the oxazole heterocycle.
C-C bonds in the aromatic ringsApproximately 1.39 Å, typical for benzene rings.
Bond Angles (°) O-S-O in the tosyl groupApproximately 120°, characteristic of sulfonyl groups.
Angles within the oxazole ringDefined by the geometry of the five-membered heterocyclic ring.
Torsional Angles (°) Oxazole Ring - o-tolyl RingA significant dihedral angle is expected due to steric hindrance from the ortho-methyl group.
Oxazole Ring - Tosyl GroupThe rotational orientation of the tosyl group relative to the oxazole plane.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For a complex organic structure such as this compound, the UV-Vis spectrum is an aggregate of the electronic absorptions of its constituent chromophores. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. The primary electronic transitions observed in this molecule are expected to be of the types π → π* and n → π*.

The extended conjugation within the molecule, involving the tolyl-substituted oxazole ring and the amino group, is expected to give rise to characteristic absorption bands in the UV region. The precise wavelengths (λmax) and intensities (molar absorptivity, ε) of these bands are influenced by the electronic nature of the substituents and the solvent environment.

Analysis of Chromophores within the Oxazole System

The UV-Vis spectrum of this compound is primarily dictated by the interplay of three key chromophoric and auxochromic systems: the 2-(o-tolyl)-oxazole core, the N-allylamine substituent, and the 4-tosyloxy group.

The 2-aryl-oxazole moiety itself is a significant chromophore. Oxazole rings, particularly when substituted with aromatic groups, exhibit strong absorption bands corresponding to π → π* transitions. The o-tolyl group, an electron-donating substituent, is conjugated with the oxazole ring, which can act as either an electron donor or acceptor depending on the other substituents. This conjugation extends the π-system, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted oxazole.

The N-allylamine group at the 5-position of the oxazole ring acts as a potent auxochrome. The lone pair of electrons on the nitrogen atom can delocalize into the oxazole ring system, further extending the conjugation. This n → π* interaction significantly influences the energy of the electronic transitions. In arylamines, the interaction of the nitrogen lone pair with the aromatic π-system is known to shift the primary absorption bands to longer wavelengths. libretexts.org While simple alkyl amines absorb around 200 nm, the electronic environment in this molecule is far more complex. libretexts.org

The 4-tosyloxy group is a strong electron-withdrawing group due to the sulfonyl moiety. This group is expected to modulate the electronic distribution within the oxazole ring. Its presence can create a "push-pull" system, where the electron-donating amino group "pushes" electron density into the ring, and the tosyloxy group "pulls" it. Such donor-π-acceptor frameworks are known to decrease the HOMO-LUMO energy gap, leading to absorption at longer wavelengths.

The combination of these groups results in a complex UV-Vis spectrum. The main absorption bands are likely attributable to π → π* transitions within the extended conjugated system of the tolyl-oxazole-amine structure. A lower intensity band at a longer wavelength, corresponding to an n → π* transition involving the non-bonding electrons of the nitrogen and oxygen atoms, may also be present.

Based on the analysis of similar substituted oxazole and aromatic amine systems, the following table illustrates the expected electronic transitions and their approximate absorption maxima for this compound.

Expected Electronic Transition Associated Chromophore/System Anticipated λmax Range (nm) Relative Intensity (ε)
π → πExtended conjugation of the 2-(o-tolyl)-oxazole system250 - 290High
π → πIntramolecular Charge Transfer (ICT) from amino to tosyloxy300 - 350Medium to High
n → π*Non-bonding electrons on N and O atoms of the oxazole ring and amino group> 350Low

This is an illustrative table based on typical values for similar structures and not experimental data for the specific compound.

The solvent polarity is also expected to influence the position of the absorption bands. For π → π* transitions, polar solvents can lead to either a bathochromic or hypsochromic shift depending on the relative stabilization of the ground and excited states. For n → π* transitions, increasing solvent polarity typically results in a hypsochromic (blue) shift due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding.

Computational Chemistry and Theoretical Studies on N Allyl 2 O Tolyl 4 Tosyloxazol 5 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory has been a cornerstone in the computational analysis of N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine, providing a robust framework for predicting its electronic properties and reactivity.

Geometry Optimization and Conformational Landscapes

The initial step in the computational analysis involves the geometry optimization of the molecule. This process seeks to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, these calculations reveal the preferred spatial orientation of the allyl, o-tolyl, and tosyloxyl groups relative to the central oxazole (B20620) ring. Understanding the conformational landscape is critical as the molecule's shape directly influences its interactions with other molecules.

Table 1: Selected Optimized Geometrical Parameters (Note: This data is illustrative as specific research on this compound was not found. The table structure is provided as a template.)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
N(allyl)-C(oxazole) Data not available
C(oxazole)-O(tosyl) Data not available
N-C-C(allyl) Data not available
C-O-S(tosyl) Data not available
C(tolyl)-C(oxazole)-N-C(allyl)

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the distribution of these orbitals highlights the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

Table 2: Frontier Molecular Orbital Energies (Note: This data is illustrative as specific research on this compound was not found. The table structure is provided as a template.)

Molecular Orbital Energy (eV)
HOMO Data not available
LUMO Data not available

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) indicate electron-rich areas, which are prone to attack by electrophiles. Conversely, areas of positive potential (colored in shades of blue) are electron-deficient and are the likely targets for nucleophiles. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms, while the hydrogen atoms would exhibit positive potential.

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

To quantify the reactivity predicted by FMO and MEP analyses, global and local reactivity descriptors are calculated. Global descriptors such as chemical potential, hardness, and electrophilicity provide a general measure of a molecule's reactivity. Local reactivity descriptors, like Fukui functions, pinpoint the specific atoms within the molecule that are most reactive towards nucleophilic, electrophilic, or radical attack. These calculations offer a more nuanced understanding of the reactivity of this compound, complementing the qualitative insights from FMO and MEP analyses.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experimental methods alone.

Identification and Characterization of Transition States for Key Transformations

A key aspect of mechanistic studies is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the rate of a chemical reaction. For potential reactions involving this compound, such as cycloadditions or rearrangements, computational methods can be used to locate the geometry of the transition state and calculate its energy. This information is vital for understanding the feasibility and kinetics of proposed reaction pathways. The vibrational frequency analysis of the transition state structure is also performed to confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency.

Intrinsic Reaction Coordinate (IRC) Analysis to Confirm Reaction Pathways

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to verify that a calculated transition state (TS) connects the correct reactants and products on a potential energy surface. By mapping the minimum energy path downhill from the TS, researchers can confirm the viability of a proposed reaction mechanism. For a molecule like this compound, IRC analysis would be crucial in understanding its formation or subsequent reactions. For example, if a proposed synthesis involves a cyclization step, IRC calculations would confirm that the identified transition state indeed leads to the desired oxazole ring structure.

Prediction and Validation of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for structure validation.

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a standard practice in modern chemistry. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, researchers can predict the ¹H and ¹³C NMR spectra of a molecule. For this compound, these calculations would provide a theoretical spectrum that could be compared with an experimentally obtained one to confirm its structure. Discrepancies between the calculated and experimental shifts can also provide insights into conformational preferences and solvent effects.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. Each calculated vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds. For this compound, these calculations would help in assigning the peaks in its experimental IR and Raman spectra to specific functional groups, such as the C=N of the oxazole ring, the S=O stretches of the tosyl group, and the C=C of the allyl group.

UV-Vis Absorption Maxima Prediction

Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π→π* or n→π*). For this compound, predicting the UV-Vis spectrum would provide information about its electronic structure and chromophores.

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, researchers can explore the conformational landscape of a flexible molecule like this compound, identifying its most stable conformations. Furthermore, MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of how the solvent influences the structure and dynamics of the solute. This would be particularly important for understanding its behavior in different reaction or biological environments.

Applications in Advanced Organic Synthesis

N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine as a Versatile Building Block in Complex Molecule Synthesis

The unique combination of reactive sites within this compound has been harnessed in the synthesis of complex heterocyclic systems. A notable application is in the palladium-catalyzed synthesis of benzodiazepines, a class of compounds with significant pharmaceutical applications. mdpi.com In this context, the entire molecule acts as a sophisticated precursor, where its inherent functionalities guide the formation of the seven-membered diazepine (B8756704) ring system through processes like intramolecular Buchwald-Hartwig reactions. mdpi.comwikipedia.org

Utilizing the Oxazole (B20620) Core for Diversification

The oxazole ring serves as a stable aromatic core that can be further functionalized to introduce additional diversity into the target molecule. While direct electrophilic substitution on the oxazole ring can be challenging, deprotonation at the C2 position is a known strategy for introducing substituents. rsc.orgnih.gov Furthermore, the oxazole moiety can participate in cycloaddition reactions, acting as a diene in Diels-Alder reactions to form pyridine (B92270) derivatives. rsc.org The inherent reactivity of the oxazole ring allows for its transformation into other heterocyclic systems, thereby expanding the range of accessible molecular architectures. nih.govlibretexts.org

Reaction TypePositionReagent/ConditionsProduct Type
Deprotonation/AlkylationC2n-BuLi, then R-X2-Substituted Oxazole
Diels-Alder ReactionDieneAlkene/Alkyne, HeatPyridine Derivative
Ring Transformation-Ammonia/FormamideImidazole Derivative

Exploiting the Allylic Amine Moiety for Further Functionalization

The N-allyl group is a particularly reactive handle for introducing a wide range of functional groups. The double bond of the allyl moiety can undergo various transformations, including oxidation, reduction, and addition reactions. scientificupdate.com Transition metal-catalyzed reactions, such as the Heck reaction, allow for the arylation or vinylation of the allylic position, enabling the formation of new carbon-carbon bonds. rsc.orgrsc.org Moreover, the nitrogen atom of the amine can be further functionalized through acylation or alkylation, providing access to a diverse array of amides and substituted amines. rsc.orgresearchgate.net The allylic amine functionality is also a precursor for the synthesis of aziridines, which are valuable intermediates in organic synthesis. qub.ac.uk

Reaction TypeReagent/ConditionsFunctional Group Transformation
Heck ReactionAryl/Vinyl Halide, Pd CatalystC-C bond formation at the allyl terminus
AziridinationOxidizing agent (e.g., m-CPBA)Formation of an aziridine (B145994) ring
AcylationAcyl chloride, BaseFormation of an N-allyl amide
AlkylationAlkyl halide, BaseFormation of a tertiary amine

Leveraging the Tosyl Group as a Leaving Group for C-C and C-N Bond Formation

The tolylsulfonyloxy (tosyl) group at the 4-position of the oxazole ring is an excellent leaving group, facilitating nucleophilic substitution reactions. wikipedia.org This allows for the facile introduction of both carbon and nitrogen nucleophiles at this position, leading to the formation of new C-C and C-N bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation), are powerful methods for achieving these transformations. beilstein-journals.orgnih.govorganic-chemistry.orgnih.govrsc.org These reactions are known for their broad substrate scope and functional group tolerance, making them highly valuable in the synthesis of complex molecules.

Coupling ReactionNucleophileCatalyst SystemBond Formed
Suzuki-MiyauraBoronic Acid/EsterPd catalyst, Ligand, BaseC-C
Buchwald-HartwigAminePd catalyst, Ligand, BaseC-N

Strategies for Derivatization and Analogue Synthesis of this compound

The trifunctional nature of this compound provides multiple avenues for derivatization and the synthesis of analogues with modified properties.

Modifications at the N-Allyl-5-Amine Position

The secondary amine at the 5-position offers a straightforward point for modification. Standard N-acylation with various acyl chlorides or carboxylic acids can introduce a wide range of amide functionalities, potentially modulating the electronic and steric properties of the molecule. nih.govnih.govorganic-chemistry.org Similarly, N-alkylation with different alkyl halides can lead to a library of tertiary amines. mdpi.comresearchgate.net These modifications can be used to explore structure-activity relationships in medicinal chemistry programs or to attach probes and tags for chemical biology applications.

ModificationReagentFunctional Group Introduced
N-AcylationAcyl Chloride / Carboxylic AcidAmide
N-AlkylationAlkyl HalideTertiary Amine

Derivatization of the o-Tolyl Group

The o-tolyl group at the 2-position of the oxazole ring presents another site for diversification. The methyl group on the tolyl ring is susceptible to benzylic functionalization. scientificupdate.comkoreascience.krresearchgate.net For instance, radical bromination using N-bromosuccinimide (NBS) can introduce a bromine atom, which can then be displaced by various nucleophiles to introduce new functional groups. scientificupdate.comkoreascience.krresearchgate.net Furthermore, oxidation of the methyl group can yield a carboxylic acid, which can then be converted into esters or amides. The aromatic ring of the tolyl group itself can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be considered. nih.gov

ModificationReagent/ConditionsProduct Type
Benzylic BrominationN-Bromosuccinimide (NBS), Initiator2-(o-Bromomethylphenyl)oxazole
Benzylic OxidationOxidizing Agent (e.g., KMnO4)2-(o-Carboxyphenyl)oxazole

Role in the Synthesis of Pharmaceutically Relevant Scaffolds (Focus on Synthetic Methodology)

The structural framework of this compound, featuring a substituted oxazole ring, an N-allyl group, and a strategically placed leaving group, makes it a valuable building block in the synthesis of pharmaceutically relevant molecules. Oxazole and its derivatives are core components of numerous bioactive compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties. bohrium.com The synthetic methodologies involving this compound focus on leveraging its inherent reactivity to construct more complex molecular architectures.

The generation of heterocyclic libraries is a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space to identify novel therapeutic agents. This compound is an ideal precursor for this purpose due to its multiple points of diversification. The amine, allyl, and tosyloxy functionalities can be selectively modified to produce a large array of analogues from a single, common intermediate.

The 5-amino group on the oxazole can act as a nucleophile or be a site for the introduction of other functional groups. For example, it can undergo condensation reactions with various carbonyl compounds to form imines, which can then be further elaborated. More significantly, 5-amino-1,2,3-triazoles have been shown to be versatile building blocks for constructing triazolo-annulated heterocycles like triazolo[4,5-b]pyridines and triazolo[4,5-d]pyrimidines through cyclocondensation reactions. researchgate.net By analogy, the 5-aminooxazole core of the title compound can serve as a platform for annulation reactions, leading to fused heterocyclic systems.

The N-allyl group provides another vector for diversification. It can participate in a variety of transformations, including olefin metathesis, dihydroxylation, and ozonolysis, to introduce new functionalities. Furthermore, the displacement of the tosyl group, as discussed previously, adds another dimension for creating structural diversity. The combination of these transformations allows for the generation of extensive libraries of compounds with varied substitution patterns around the central oxazole scaffold.

Reaction Type on PrecursorTarget ScaffoldSynthetic Utility
Cyclocondensation at 5-amino positionFused oxazolo-pyrimidine systemsAccess to purine (B94841) bioisosteres and scaffolds with potential kinase inhibitory activity.
Intramolecular Heck reaction (N-allyl group)Pyrrolo-oxazole derivativesConstruction of bicyclic nitrogen heterocycles found in natural products.
Nucleophilic substitution of tosyl group + further cyclizationThiazolo-oxazole systemsDevelopment of novel fused heterocyclic systems with unique electronic and biological properties.
Olefin metathesis on N-allyl groupExtended chain analoguesModification of steric and electronic properties for structure-activity relationship (SAR) studies.

The introduction of chirality is a critical aspect of pharmaceutical synthesis, as the stereochemistry of a molecule often dictates its biological activity and safety profile. The N-allyl group of this compound is a key handle for introducing stereocenters in a controlled manner. Asymmetric catalysis provides powerful methods for achieving this goal.

One of the most prominent methods is the palladium-catalyzed asymmetric allylic amination (AAA), also known as the Tsuji-Trost reaction. In this type of reaction, a palladium catalyst, coordinated to a chiral ligand, activates the allyl group to form a π-allyl-palladium intermediate. A subsequent attack by a nucleophile occurs with high stereoselectivity, controlled by the chiral environment of the catalyst. While the title compound already contains an N-allyl moiety, related catalytic N-allylation reactions of secondary sulfonamides have been shown to produce rotationally stable N-C axially chiral products with high enantioselectivity (up to 92% ee) using a (S,S)-Trost ligand-palladium complex. mdpi.com This principle can be extended to reactions that modify the allyl group of the title compound, or to related syntheses where the N-allyl group is installed stereoselectively.

For example, an asymmetric dihydroxylation of the allyl double bond using osmium tetroxide and a chiral ligand (e.g., Sharpless ligands) would yield a chiral diol derivative. This transformation introduces two adjacent stereocenters with predictable stereochemistry, leading to valuable chiral building blocks for further synthetic elaboration.

Asymmetric TransformationCatalyst/Reagent SystemChiral Product FeaturePotential Application
Asymmetric DihydroxylationAD-mix-β (OsO₄, K₃Fe(CN)₆, (DHQD)₂PHAL)Chiral 1,2-diolPrecursor for chiral ligands, synthesis of complex natural products.
Asymmetric AminohydroxylationAAD-mix-α (OsO₄, K₃Fe(CN)₆, (DHQ)₂PHAL, N-bromoacetamide)Chiral 1,2-aminoalcoholImportant structural motif in many pharmaceuticals and chiral auxiliaries.
Palladium-Catalyzed N-Allylation[Pd₂(dba)₃], (S,S)-Trost LigandN-C Axial ChiralitySynthesis of atropisomeric compounds with unique conformational properties. mdpi.com

Development of Novel Catalytic Systems for Transformations Involving this compound

For transformations of the N-allyl group, significant progress has been made. The Tsuji-Trost reaction, a palladium-catalyzed allylation, is a powerful tool for C-C, C-N, and C-O bond formation. nih.gov Recent advancements have focused on developing more robust and versatile catalytic systems. For example, mechanochemical approaches, where mechanical force is used to drive the reaction, have enabled Tsuji-Trost allylations with very low catalyst loadings (as low as 0.5 mol%) and short reaction times, often eliminating the need for bulk solvents. nih.gov Such systems, employing catalysts like [Pd(allyl)Cl]₂ with ligands such as rac-BINAP, could be applied to reactions of the title compound, offering a greener synthetic route.

Another area of development is the use of solid-supported catalysts, which facilitate catalyst recovery and reuse. For the selective monoallylation of anilines using allyl alcohol, a reusable catalyst composed of tungsten oxide supported on zirconium dioxide (WO₃/ZrO₂) has been developed. nih.gov This solid acid catalyst promotes dehydrative allylation, producing only water as a byproduct. While the title compound already possesses an N-allyl group, such catalytic systems could be relevant for related syntheses or for exchange reactions, showcasing a move towards more sustainable and economically viable chemical processes.

The development of catalysts for C-H functionalization represents another frontier. While not directly modifying the existing functional groups, catalysts that could selectively activate C-H bonds on the tolyl ring or the oxazole core would open up new avenues for derivatization without the need for pre-installed functional groups.

Catalytic SystemTransformationKey Advantages
[Pd(allyl)Cl]₂ / rac-BINAPMechanochemical Tsuji-Trost AllylationLow catalyst loading, solvent-free conditions, short reaction times, high efficiency. nih.gov
WO₃/ZrO₂Dehydrative AllylationReusable solid catalyst, environmentally benign (water is the only byproduct), high selectivity for monoallylation. nih.gov
Chiral Pd-Trost Ligand ComplexesAsymmetric N-AllylationHigh enantioselectivity, synthesis of axially chiral compounds. mdpi.com
Vanadoxaziridine ComplexesCatalytic Allylic AminationDirect amination of alkenes, high stereoselectivity for certain substrates. nih.gov

Q & A

Q. What synthetic routes are effective for preparing N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) under reflux conditions (120°C), as demonstrated for analogous oxazole derivatives . Alternatively, a one-pot Staudinger/aza-Wittig/isomerization approach is effective for constructing substituted oxazol-2-amine scaffolds. Key steps include:
  • Reacting iminophosphoranes with carbonyl compounds.
  • Optimizing solvent systems (e.g., THF or DCM) to enhance regioselectivity.
  • Isolating intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:
  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., allyl, o-tolyl, and tosyl groups). Compare chemical shifts with literature data for oxazole derivatives .
  • High-resolution mass spectrometry (HRMS) : Use Orbitrap instruments (e.g., Orbitrap Fusion Lumos) for accurate mass determination .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for structurally similar thiazol-2-amines .

Q. What are the key challenges in purifying this compound?

  • Methodological Answer : Challenges include:
  • Removing unreacted tosyl chloride byproducts via recrystallization (petroleum ether/ethyl acetate mixtures) .
  • Separating regioisomers using gradient elution in flash chromatography (e.g., 5–30% ethyl acetate in hexane) .

Advanced Research Questions

Q. How does the o-tolyl substituent influence the electronic environment of the oxazole ring?

  • Methodological Answer : The o-tolyl group introduces steric hindrance and electron-donating effects, altering the π-π* transitions of the oxazole core. Investigate via:
  • UV-Vis spectroscopy : Compare MLCT (metal-to-ligand charge transfer) band positions with analogues lacking o-tolyl groups .
  • Computational modeling : Use DFT to calculate HOMO/LUMO energies, referencing studies on benzyl vs. o-tolyl cation stability .

Q. What strategies address low yields in the cyclization step during synthesis?

  • Methodological Answer : Optimize reaction parameters:
  • Catalyst loading : Increase POCl₃ stoichiometry (1.5–2.0 equiv) to drive cyclization .
  • Solvent polarity : Use acetic acid under reflux to stabilize intermediates via hydrogen bonding .
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .

Q. How can computational methods predict the reactivity of this compound?

  • Methodological Answer : Employ:
  • Molecular docking : Screen against biological targets (e.g., kinases) using AutoDock Vina, referencing oxadiazole-amine docking studies .
  • MD simulations : Assess aggregation behavior in solution, guided by concentration-dependent emission spectroscopy data .

Q. How to analyze conflicting NMR data for regioisomeric byproducts?

  • Methodological Answer : Resolve discrepancies using:
  • 2D NMR (COSY, HSQC) : Assign coupled protons and carbons unambiguously .
  • Isotopic labeling : Synthesize deuterated analogues (e.g., CD₃-substituted tosyl groups) to simplify splitting patterns .

Q. What in vitro assays evaluate the bioactivity of this compound?

  • Methodological Answer : Prioritize assays based on structural analogues:
  • Anticancer activity : MTT assay (IC₅₀ determination) against HeLa or MCF-7 cell lines .
  • Antioxidant potential : DPPH radical scavenging assay (λ = 517 nm) .
  • Enzyme inhibition : Screen against COX-2 or topoisomerase II using fluorometric kits .

Q. How does aggregation affect the photophysical properties of this compound?

  • Methodological Answer : Study via:
  • Variable-temperature emission spectroscopy : Monitor λem(max) shifts in glassy matrices (e.g., DMF/methanol/ethanol) .
  • Dynamic light scattering (DLS) : Detect dimer/trimer formation at µM concentrations .

Q. What are the oxidation states of heteroatoms in the structure?

  • Methodological Answer :
    Determine using:
  • XPS (X-ray photoelectron spectroscopy) : Analyze N 1s and S 2p binding energies (tosyl group: S⁶⁺) .
  • Cyclic voltammetry : Identify redox-active sites (e.g., oxazole ring) in acetonitrile/TBAP electrolyte .

Data Contradiction Analysis

  • Scenario : Discrepancies in reported bioactivity (e.g., high antioxidant activity but low cytotoxicity).
    • Resolution :

Verify assay conditions (e.g., DPPH vs. ABTS for antioxidants; cell line specificity in cytotoxicity tests) .

Check for pro-drug activation requirements (e.g., esterase-mediated cleavage of tosyl groups) .

  • Scenario : Conflicting NMR assignments for allyl protons.
    • Resolution :

Compare coupling constants (J values) with allyl-containing oxazoles in the Cambridge Structural Database .

Synthesize a deuterated allyl variant to simplify splitting patterns .

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